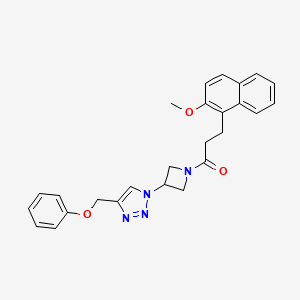

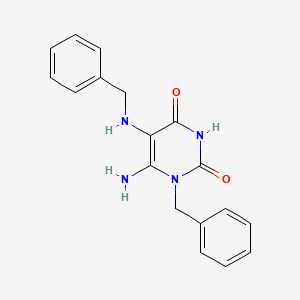

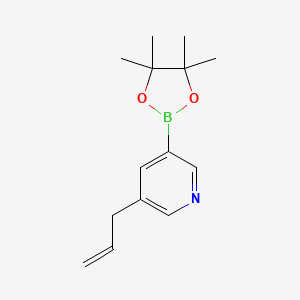

![molecular formula C12H16N4O2S B2888684 3,7-dimethyl-1-(2-methylpropyl)-5-sulfanyl-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione CAS No. 794559-23-2](/img/structure/B2888684.png)

3,7-dimethyl-1-(2-methylpropyl)-5-sulfanyl-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a derivative of pyrimidine, which is an aromatic heterocyclic organic compound similar to pyridine . It’s likely that the compound has biological activity, as many pyrimidine derivatives are known to be bioactive .

Molecular Structure Analysis

The molecular structure of this compound likely includes a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms . The various substituents mentioned in the name of the compound (such as methyl and sulfanyl groups) would be attached to this ring.Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, pyrimidine derivatives are known to participate in a variety of chemical reactions. They can act as bases, forming salts with acids, and can also undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the exact structure and the nature of the substituents. Pyrimidine itself is a crystalline solid that is soluble in water .Scientific Research Applications

Synthesis Techniques and Catalysis

- Efficient Synthesis Using Ionic Liquid Supported on Functionalized Nanosilica: An efficient synthesis method for pyridine-pyrimidines, including compounds similar to the target molecule, using triazine diphosphonium hydrogen sulfate ionic liquid supported on functionalized nanosilica as a catalyst under microwave irradiation and solvent-free conditions is reported (Rahmani et al., 2018).

Chemical Properties and Reactions

Regioselective Amination of Condensed Pyrimidines

The study explores the reactivity of 1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-(1H,3H)dione, related to the target compound, with alkylamides, leading to regioselective formation of 7-amino derivatives (Gulevskaya et al., 1994).

Photochemical Reduction Studies

Research into the photochemical reduction of pyrimidine derivatives provides insights into their chemical behavior under certain conditions, which could be relevant for the compound (Pfoertner, 1975).

Applications in Materials Science

Novel Oxorhenium(V) Complexes

The development of new oxorhenium(V) complexes from diaminedithiol (DADT) ligand systems, which might have structural similarities or relevance to the target compound, has been explored (Chryssou et al., 2002).

Design and Application of Pyrimidine-Phthalimide Derivatives

The design, synthesis, and photophysical properties of pyrimidine-phthalimide derivatives for pH-sensing applications highlight the potential use of similar pyrimidine derivatives in sensor technology (Yan et al., 2017).

Synthesis and Antitumor Activity

A study on the synthesis and antitumor activity of certain pyrido[2,3-d]pyrimidine derivatives shows the potential biomedical applications of similar compounds (Grivsky et al., 1980).

Future Directions

properties

IUPAC Name |

3,7-dimethyl-1-(2-methylpropyl)-5-sulfanylidene-8H-pyrimido[4,5-d]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N4O2S/c1-6(2)5-16-9-8(10(19)14-7(3)13-9)11(17)15(4)12(16)18/h6H,5H2,1-4H3,(H,13,14,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBMJBCYRGOJKJP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=S)C2=C(N1)N(C(=O)N(C2=O)C)CC(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,7-dimethyl-1-(2-methylpropyl)-5-sulfanyl-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

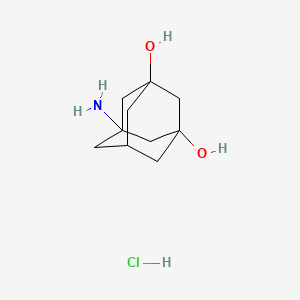

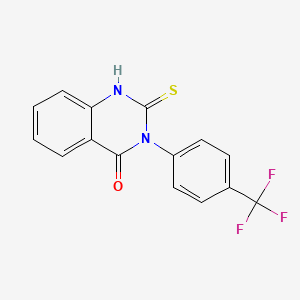

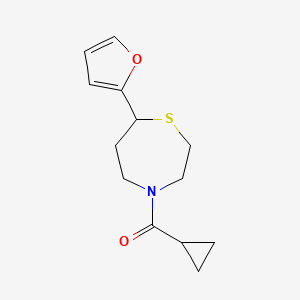

![N-(2-(dimethylamino)ethyl)-4-(ethylsulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2888601.png)

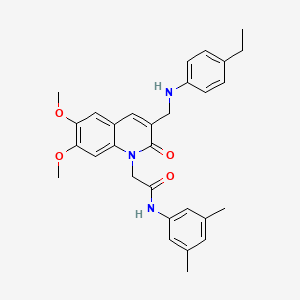

![Methyl 7-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2888607.png)

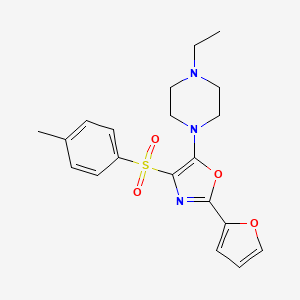

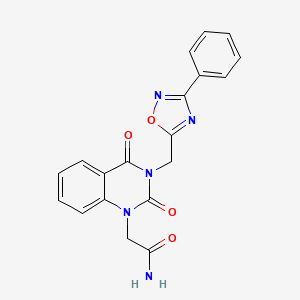

![2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-phenylacetamide](/img/structure/B2888619.png)